molecular formula C13H19N B12279033 3-Cyclohexyl-N-methylaniline

3-Cyclohexyl-N-methylaniline

Cat. No.: B12279033
M. Wt: 189.30 g/mol
InChI Key: GLCPSYYOOQLZRR-UHFFFAOYSA-N
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Description

3-Cyclohexyl-N-methylaniline is an organic compound with the molecular formula C13H19N It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and a cyclohexyl group is attached to the benzene ring

Synthetic Routes and Reaction Conditions:

    N-Methylation of Aniline: One common method involves the methylation of aniline using methanol in the presence of a catalyst.

    Cyclohexylation of Aniline: Another approach is the direct cyclohexylation of aniline. This can be achieved through a Friedel-Crafts alkylation reaction, where aniline reacts with cyclohexyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production often involves the use of continuous flow reactors to ensure consistent quality and yield. The reactions are typically carried out under controlled temperatures and pressures to optimize the conversion rates and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form cyclohexyl-N-methylamine.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclohexyl-N-methylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Cyclohexyl-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-N-methylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    N-Methylaniline: Similar in structure but lacks the cyclohexyl group.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the methyl group on the nitrogen.

    Aniline: The parent compound without any substituents on the nitrogen.

Uniqueness: 3-Cyclohexyl-N-methylaniline is unique due to the presence of both the cyclohexyl and methyl groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-cyclohexyl-N-methylaniline

InChI

InChI=1S/C13H19N/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h5,8-11,14H,2-4,6-7H2,1H3

InChI Key

GLCPSYYOOQLZRR-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC(=C1)C2CCCCC2

Origin of Product

United States

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